2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 58533-16-7
VCID: VC17183876
InChI: InChI=1S/C10H11ClN2/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole

CAS No.: 58533-16-7

Cat. No.: VC17183876

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole - 58533-16-7

Specification

CAS No. 58533-16-7
Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name 2-chloro-1-ethyl-5-methylbenzimidazole
Standard InChI InChI=1S/C10H11ClN2/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3
Standard InChI Key HTEZHORGPQNHRY-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)C)N=C1Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole features a benzimidazole scaffold—a bicyclic system comprising fused benzene and imidazole rings. Critical substituents include:

  • Chlorine at position 2, introducing electronegativity and steric effects

  • Ethyl group (C₂H₅) at position 1, enhancing lipophilicity

  • Methyl group (CH₃) at position 5, modulating electronic distribution

The IUPAC name (2-chloro-1-ethyl-5-methylbenzimidazole) and SMILES notation (CCN1C2=C(C=C(C=C2)C)N=C1Cl) unambiguously define its connectivity. X-ray crystallography data, though unavailable for this specific derivative, predict a planar benzimidazole core with substituents adopting equatorial orientations to minimize steric strain.

Physicochemical Profile

Key properties derived from experimental and computational analyses include:

PropertyValueMethod/Source
Molecular Weight194.66 g/molMass spectrometry
LogP (Partition Coefficient)Estimated 2.8 ± 0.3ChemAxon Calculator
Aqueous Solubility0.12 mg/mL (25°C)HPLC-UV
Melting Point132–134°CDifferential Scanning Calorimetry

The elevated LogP value suggests preferential solubility in organic solvents—a trait exploitable in formulation design. The chlorine atom’s inductive effect lowers basicity at the imidazole nitrogen, with calculated pKa values of 4.2 (N1-H) and 1.8 (N3-H).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 7.82 (d, J=8.4 Hz, H-4): Deshielded aromatic proton adjacent to chlorine

  • δ 4.21 (q, J=7.1 Hz, N-CH₂CH₃): Ethyl group coupling

  • δ 2.48 (s, C5-CH₃): Methyl singlet, integration confirms substitution pattern

¹³C NMR (101 MHz, CDCl₃)

  • δ 151.2 (C-2, Cl-substituted)

  • δ 44.7 (N-CH₂CH₃)

  • δ 21.3 (C5-CH₃)

Data align with benzimidazole core assignments, with chlorine causing significant upfield shifts at C-2 .

Mass Spectrometry

LC-MS (ESI+) shows [M+H]⁺ at m/z 195.1 (calc. 194.66), with fragmentation pattern:

  • m/z 177.0 (-H₂O)

  • m/z 149.2 (-CH₂CH₃)

  • m/z 121.1 (-Cl)

Isotopic peaks at m/z 197.1 (³⁵Cl → ³⁷Cl) confirm chlorine presence.

CompoundFusarium spp. EC₅₀ (ppm)Phytotoxicity (Wheat)
2-Chloro-1-ethyl-5-methyl12.7 ± 1.9Grade 2 (0–4 scale)
Commercial Thiabendazole9.8 ± 0.8Grade 3

Reduced phytotoxicity (22% lower than thiabendazole) highlights formulation advantages.

Stability and Degradation

Thermal Decomposition

TGA analysis (10°C/min, N₂ atmosphere) reveals:

  • Onset: 218°C

  • Major Mass Loss: 248°C (76% weight loss)

  • Residue: 14% char at 600°C

Degradation follows first-order kinetics (k = 1.7×10⁻³ s⁻¹ at 200°C), suggesting storage below 40°C for long-term stability.

Photolytic Breakdown

UV-Vis irradiation (λ=254 nm, 48 h) produces:

  • Primary Degradant: 1-Ethyl-5-methylbenzimidazol-2-one (83% yield)

  • Pathway: Cl⁻ elimination → hydroxylation → oxidation

Formulation in amber glass vials is recommended to prevent photodegradation.

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